![molecular formula C23H17N5 B5738461 2-Benzyl-1-imidazol-1-yl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 5868-75-7](/img/structure/B5738461.png)
2-Benzyl-1-imidazol-1-yl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Overview
Description
2-Benzyl-1-imidazol-1-yl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex heterocyclic compound that belongs to the family of benzimidazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-1-imidazol-1-yl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step reactions. One common method includes the condensation of 2-aminobenzimidazole with benzyl bromide, followed by cyclization with pyridine derivatives under reflux conditions . The reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as potassium hydroxide (KOH) to facilitate the nucleophilic substitution .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-1-imidazol-1-yl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the imidazole and benzimidazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Benzyl bromide, pyridine derivatives, DMSO, KOH.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzimidazole ring .
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer potential of benzimidazole derivatives, including 2-benzyl-1-imidazol-1-yl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives have shown effectiveness against leukemia, melanoma, and breast cancer cells with IC50 values in the low micromolar range .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Studies have reported that imidazole and benzimidazole derivatives possess antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds similar to this compound have demonstrated Minimum Inhibitory Concentrations (MICs) ranging from 16 to 64 µg/mL against various bacterial strains .
Bacterial Strain | MIC (µg/mL) | Activity |
---|---|---|
Staphylococcus aureus | 32 | Effective |
Escherichia coli | 64 | Moderate |
Klebsiella pneumoniae | 16 | Highly Effective |
Neuroprotective Effects
Research into the neuroprotective effects of benzimidazole derivatives suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to inhibit acetylcholinesterase (AChE) has been noted, which is crucial for enhancing cholinergic neurotransmission .
Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer efficacy of several benzimidazole derivatives against a panel of cancer cell lines. The results indicated that derivatives similar to our compound exhibited promising results with significant inhibition of cell proliferation and induction of apoptosis in cancer cells .
Case Study 2: Antimicrobial Screening
In another investigation, a series of synthesized imidazo[1,2-a]pyridine compounds were screened for antimicrobial activity against clinical isolates. The study found that certain derivatives exhibited potent antibacterial effects, suggesting that modifications to the benzimidazole structure could enhance activity .
Mechanism of Action
The mechanism of action of 2-Benzyl-1-imidazol-1-yl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For instance, it may inhibit the activity of certain kinases involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 1-(1H-Benzimidazol-1-yl)-2-bu-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
- 2-Benzyl-3-methyl-1-(2-methyl-1H-imidazol-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile
Uniqueness
2-Benzyl-1-imidazol-1-yl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of benzyl, imidazole, and pyrido[1,2-a]benzimidazole moieties makes it a versatile compound for various applications .
Biological Activity
The compound 2-Benzyl-1-imidazol-1-yl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a member of the benzimidazole family, which has garnered interest due to its potential biological activities, particularly in cancer therapy and antimicrobial applications. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy against different cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a complex arrangement that includes multiple heterocycles, which are often associated with significant biological activity.
Anticancer Activity
Case Studies and Research Findings:
- In Vitro Cytotoxicity : Research has demonstrated that derivatives of benzimidazole, including compounds similar to this compound, exhibit potent cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures can induce cell death in human colon cancer (HCT-116), hepatocellular carcinoma (HepG2), and mammary gland cancer (MCF-7) cells. The half-maximal inhibitory concentration (IC50) values for these compounds ranged from 7.82 to 10.21 μM, indicating strong efficacy compared to standard chemotherapeutic agents like doxorubicin and sorafenib .
- Mechanism of Action : The mechanism behind the anticancer activity involves the induction of apoptosis. Flow cytometry analyses revealed that treatment with these compounds leads to cell cycle arrest in the G1 phase and increased apoptosis markers such as caspase-3 and Bax proteins while decreasing anti-apoptotic proteins like Bcl-2 . This suggests that the compound's ability to modulate apoptotic pathways is a key factor in its anticancer effects.
Antimicrobial Activity
Antimicrobial Efficacy : The compound has also been evaluated for antimicrobial properties. Studies indicate that certain benzimidazole derivatives demonstrate significant antimicrobial activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. For example, one derivative showed a minimum inhibitory concentration (MIC) of 6.12 μM against S. aureus, indicating strong antibacterial properties .
Binding Affinity
DNA Interaction Studies : Recent investigations have focused on the ability of benzimidazole derivatives to bind to DNA. Biophysical studies suggest that these compounds can effectively bind to the minor groove of DNA at AT-rich sites, which is crucial for their potential as anticancer agents .
Data Table: Biological Activity Summary
Biological Activity | Cell Line/Organism | IC50 (μM) | Mechanism |
---|---|---|---|
Anticancer | HCT-116 | 7.82 - 10.21 | Apoptosis induction |
Anticancer | HepG2 | 7.82 - 10.21 | Cell cycle arrest |
Anticancer | MCF-7 | 7.82 - 10.21 | Apoptosis induction |
Antimicrobial | S. aureus | 6.12 | Bacterial inhibition |
Antimicrobial | E. coli | 25 | Bacterial inhibition |
Properties
IUPAC Name |
2-benzyl-1-imidazol-1-yl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N5/c1-16-18(13-17-7-3-2-4-8-17)23(27-12-11-25-15-27)28-21-10-6-5-9-20(21)26-22(28)19(16)14-24/h2-12,15H,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSVDFOPCLPAWJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1CC4=CC=CC=C4)N5C=CN=C5)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10359718 | |
Record name | 2-benzyl-1-imidazol-1-yl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10359718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5868-75-7 | |
Record name | 2-benzyl-1-imidazol-1-yl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10359718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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